2,4,4,5,5-Pentamethyl-1,3-dioxolan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
76937-02-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,4,4,5,5-pentamethyl-1,3-dioxolan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(3,4)11-8(5,9)10-6/h9H,1-5H3 |
InChI Key |
GXYNILWWZFQVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C)O)(C)C)C |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 2,4,4,5,5 Pentamethyl 1,3 Dioxolan 2 Ol
Spectroscopic Analysis of 2,4,4,5,5-Pentamethyl-1,3-dioxolan-2-ol
Spectroscopic methodologies are fundamental in defining the molecular framework of this compound. Each technique offers a unique perspective on the compound's structural features, from the connectivity of atoms to the nature of its chemical bonds and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemistry
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the high degree of symmetry in the molecule.
Methyl Protons: The five methyl groups are expected to give rise to distinct signals. The two methyl groups at the C4 position and the two at the C5 position are chemically equivalent and should each produce a singlet. The methyl group at the C2 position, being in a different chemical environment, would also appear as a singlet.
Hydroxyl Proton: The hydroxyl proton at the C2 position would appear as a singlet, the chemical shift of which would be dependent on solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the molecular structure.
Quaternary Carbons: The C2, C4, and C5 carbons are all quaternary and would appear as singlets. The chemical shift of the C2 carbon, being a hemiacetal carbon, is expected to be in the range of 90-110 ppm. The C4 and C5 carbons, being part of the dioxolane ring and bonded to two oxygen atoms, would also have characteristic chemical shifts.
Methyl Carbons: The carbons of the five methyl groups would appear in the aliphatic region of the spectrum.
Stereochemical information can be gleaned from advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons and help to confirm the relative stereochemistry of the methyl groups.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C2-OH | Variable (singlet) | - |
| C2-CH₃ | ~1.5 (singlet) | ~20-30 |
| C4-(CH₃)₂ | ~1.3 (singlet) | ~25-35 |
| C5-(CH₃)₂ | ~1.3 (singlet) | ~25-35 |
| C2 | - | ~95-105 |
| C4 | - | ~80-90 |
| C5 | - | ~80-90 |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The presence of a hydroxyl group and the ether linkages of the dioxolane ring will give rise to characteristic absorption bands.
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is a result of intermolecular hydrogen bonding.
C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region will correspond to the stretching vibrations of the C-H bonds in the methyl groups.
C-O Stretching: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ether linkages within the dioxolane ring and the C-OH bond.
The position and shape of the O-H stretching band can provide insights into the extent and nature of hydrogen bonding in different states (solid, liquid, or in solution).
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkyl | C-H Stretch | 2850-3000 | Medium to Strong |
| Ether/Alcohol | C-O Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotope Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.
Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, although it could be weak due to the relative instability of the hemiacetal. The fragmentation pattern is expected to be dominated by the loss of small, stable molecules and radicals.
Loss of a Methyl Group: A prominent peak would be expected at M-15, corresponding to the loss of a methyl radical (•CH₃).
Loss of a Hydroxyl Group: A peak at M-17, corresponding to the loss of a hydroxyl radical (•OH), is also plausible.
Ring Cleavage: Fragmentation of the dioxolane ring can lead to various smaller charged fragments. For instance, cleavage of the C4-C5 bond followed by further fragmentation could occur.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, thereby confirming the elemental composition.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (predicted) | Proposed Fragment |
| M⁺ | Molecular Ion |
| M-15 | [M - CH₃]⁺ |
| M-17 | [M - OH]⁺ |
| Various smaller fragments | Ring cleavage products |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the dioxolane ring.
Although a specific crystal structure for the title compound is not available in the searched literature, studies on substituted 1,3-dioxolanes provide a basis for predicting its solid-state structure. The five-membered dioxolane ring is not planar and typically adopts an envelope or a twisted conformation to minimize steric strain. The positions of the five methyl groups and the hydroxyl group would be precisely determined, and the crystal packing would reveal the nature and geometry of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group.
Conformational Analysis and Stereochemical Considerations in Pentamethylated Dioxolanes
The conformational flexibility of the 1,3-dioxolane (B20135) ring is a key aspect of its stereochemistry. The ring can undergo pseudorotation, a process where the puckering of the ring changes without passing through a high-energy planar state. In this compound, the bulky methyl groups will significantly influence the preferred conformation of the ring.
Reaction Mechanisms and Chemical Reactivity of 2,4,4,5,5 Pentamethyl 1,3 Dioxolan 2 Ol
Mechanisms of Dioxolane Ring Cleavage and Formation in Substituted Systems
The stability and reactivity of the 1,3-dioxolane (B20135) ring are central to the chemistry of 2,4,4,5,5-pentamethyl-1,3-dioxolan-2-ol. The formation and cleavage of this ring typically proceed through cationic intermediates under acidic conditions.
The acid-catalyzed cleavage of 1,3-dioxolanes, including this compound, involves the formation of a key intermediate: the 1,3-dioxolan-2-ylium cation. mdpi.comnih.gov This carbocation is stabilized by the two adjacent oxygen atoms through resonance, which delocalizes the positive charge.
The stability of this cation is a critical factor in the reaction kinetics. In the case of this compound, the five methyl groups exert a significant electronic effect. Methyl groups are electron-donating through induction, which further stabilizes the positive charge on the C2 carbon of the dioxolanyl cation intermediate. This increased stability of the carbocation intermediate is expected to facilitate its formation, thereby influencing the rate of ring-opening reactions.
Stereoselective reactions involving 1,3-dioxolan-2-ylium cations have been studied, where the substituents on the ring direct the approach of nucleophiles. mdpi.comnih.gov The steric bulk of the substituents plays a crucial role in determining the stereochemical outcome of such reactions. mdpi.com
The cleavage of the dioxolane ring in this compound under acidic conditions occurs via heterolytic bond cleavage. This process is initiated by the protonation of one of the oxygen atoms in the ring, followed by the departure of the hydroxyl group as a water molecule, leading to the formation of the stabilized 1,3-dioxolan-2-ylium cation.
The subsequent reaction pathway depends on the reaction conditions and the nucleophiles present. The cation can be trapped by a nucleophile, leading to a ring-opened product. The regioselectivity of the ring opening in unsymmetrically substituted dioxolanes can be influenced by both steric and electronic factors. nih.gov In the case of the symmetrically substituted 2,4,4,5,5-pentamethyl derivative, the initial cleavage of either C-O bond is equally likely.
Reactivity Profile of the Hydroxyl Group in this compound
The hydroxyl group at the C2 position is a key functional group that dictates a significant portion of the reactivity of this compound. Its behavior in both nucleophilic and electrophilic reactions, as well as its role in non-covalent interactions, is of primary importance.
The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. It can, therefore, react with various electrophiles. However, the reactivity of the hydroxyl group as a nucleophile is significantly influenced by the steric hindrance imposed by the five methyl groups surrounding the dioxolane ring. These bulky substituents can impede the approach of electrophiles to the hydroxyl oxygen.
Conversely, the hydroxyl group can also act as an electrophile after protonation in an acidic medium. The resulting oxonium ion is a good leaving group (water), facilitating nucleophilic substitution reactions at the C2 position. The stability of the resulting 1,3-dioxolan-2-ylium cation plays a crucial role in these reactions.
General reactions of alcohols, such as esterification or etherification, would be expected to occur at the hydroxyl group of this compound, although the reaction rates may be slower compared to less sterically hindered alcohols.
The hydroxyl group in this compound can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and one of the oxygen atoms of the dioxolane ring, forming a five-membered ring. Such interactions can influence the conformation of the molecule and its physical properties. usp.br
The formation of intramolecular hydrogen bonds can affect the molecule's polarity and its interactions with solvents and other molecules. researchgate.netresearchgate.net Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to study the presence and strength of these hydrogen bonds. nih.govmdpi.com The O-H stretching frequency in the IR spectrum is a sensitive probe for hydrogen bonding, with a shift to lower frequencies indicating the presence of such an interaction. semanticscholar.org
Intermolecular hydrogen bonding is also possible, where the hydroxyl group of one molecule interacts with an oxygen atom of a neighboring molecule. This can lead to the formation of dimers or larger aggregates in the solid state and in non-polar solvents.
Influence of Pentamethyl Substitution on Reaction Kinetics and Selectivity
The five methyl groups in this compound have a profound impact on its reactivity, influencing both the kinetics and selectivity of its reactions.
The steric bulk of the pentamethyl substitution creates significant steric hindrance around the dioxolane ring and the hydroxyl group. This steric crowding can slow down the rates of reactions that require the approach of a reagent to the reaction center. For example, nucleophilic attack at the C2 position or reactions involving the hydroxyl group may be kinetically hindered.
From an electronic standpoint, the five methyl groups are electron-donating. This inductive effect increases the electron density on the dioxolane ring, which can influence its reactivity. As previously mentioned, this electron-donating nature stabilizes the 1,3-dioxolan-2-ylium cation intermediate, which would be expected to increase the rate of reactions proceeding through this intermediate, such as acid-catalyzed ring opening. nih.gov
The table below summarizes the expected effects of the pentamethyl substitution on the reactivity of the compound.
| Feature | Steric Effect of Pentamethyl Groups | Electronic Effect of Pentamethyl Groups |
| Dioxolane Ring Cleavage | May hinder the approach of solvating molecules to stabilize the transition state. | Stabilizes the 1,3-dioxolan-2-ylium cation intermediate, potentially increasing the rate of cleavage. |
| Hydroxyl Group Reactivity (Nucleophilic) | Hinders the approach of electrophiles to the hydroxyl oxygen, decreasing reaction rates. | Minimal direct electronic effect on the nucleophilicity of the hydroxyl oxygen. |
| Hydroxyl Group Reactivity (Electrophilic) | Hinders the approach of nucleophiles to the C2 carbon after protonation of the hydroxyl group. | Stabilizes the carbocation formed upon departure of the water molecule, favoring the reaction. |
| Selectivity | Can direct the approach of reagents, leading to specific stereochemical outcomes in reactions at the C2 position. | Can influence the regioselectivity in reactions of related unsymmetrical dioxolanes. |
Protective Group Chemistry Applications Involving Dioxolane-2-ols
Dioxolanes are a cornerstone of protective group chemistry, primarily employed to mask the reactivity of carbonyl groups (aldehydes and ketones) and 1,2-diols. wikipedia.orgwikipedia.org The formation of a dioxolane converts the reactive carbonyl or diol into a cyclic acetal (B89532), which is stable under a variety of reaction conditions, particularly those that are neutral or basic. organic-chemistry.org The this compound can be considered a key intermediate in the formation and cleavage of such protecting groups.
The general formation of a dioxolane protecting group involves the acid-catalyzed reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol or, in this case, pinacol (B44631). organic-chemistry.org The reaction proceeds via a hemiacetal intermediate. libretexts.org Therefore, this compound represents this typically transient species, which can be formed from the reaction of a methyl ketone with pinacol under acidic conditions.
The stability of dioxolane-based protecting groups is significantly influenced by the substitution on the dioxolane ring. The presence of the four methyl groups at the 4 and 5 positions, derived from pinacol, imparts considerable steric hindrance. This steric bulk enhances the stability of the corresponding acetal compared to less substituted dioxolanes, such as those derived from ethylene glycol. chem-station.com This increased stability can be advantageous in complex multi-step syntheses where a more robust protecting group is required.
The cleavage of the dioxolane protecting group, to regenerate the carbonyl and the diol, is also an acid-catalyzed process, essentially the reverse of the formation reaction. researchgate.net This hydrolysis proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water to form the hemiacetal intermediate (this compound), before further breakdown to the final products. researchgate.net
The reactivity of this compound itself is characteristic of a hemiacetal. It exists in equilibrium with its corresponding open-chain hydroxy ketone and pinacol. The position of this equilibrium is influenced by the reaction conditions. In the presence of an acid catalyst and an alcohol, the hemiacetal can be converted to a full acetal (a 2-alkoxy-2,4,4,5,5-pentamethyl-1,3-dioxolane). Conversely, in the presence of aqueous acid, it will hydrolyze to the parent ketone and pinacol.
Below are tables summarizing typical conditions for the formation and cleavage of pinacol-derived acetals, which are directly related to the chemistry of this compound.
Table 1: Formation of Pinacol-Derived Dioxolane Protecting Groups
| Carbonyl Substrate | Reagents | Catalyst | Solvent | Conditions | Yield (%) |
| Aldehyde | Pinacol | p-Toluenesulfonic acid (cat.) | Toluene (B28343) | Reflux, Dean-Stark | >90 |
| Ketone | Pinacol | Trimethylsilyl trifluoromethanesulfonate (B1224126) (cat.) | Dichloromethane | -78 °C to rt | >95 |
| Aldehyde | 2,3-Bis(trimethylsilyloxy)-2,3-dimethylbutane | Trimethylsilyl trifluoromethanesulfonate (cat.) | Dichloromethane | -78 °C | >90 |
| Ketone | Pinacol | Cerium(III) trifluoromethanesulfonate (cat.) | Nitromethane | Room Temp | ~85-95 |
This table presents representative data compiled from general organic chemistry literature on acetal formation.
Table 2: Cleavage of Pinacol-Derived Dioxolane Protecting Groups
| Protected Substrate | Reagents | Solvent | Conditions |
| Pinacol Acetal | Aqueous Acid (e.g., HCl, H₂SO₄) | Acetone/Water | Room Temp or mild heating |
| Pinacol Ketal | Acetic Acid/Water | Tetrahydrofuran | Room Temp |
| Pinacol Acetal | Indium(III) trifluoromethanesulfonate (cat.) | Acetone/Water | Room Temp |
| Pinacol Ketal | Erbium(III) trifluoromethanesulfonate (cat.) | Nitromethane (wet) | Room Temp |
This table illustrates common deprotection methods for pinacol-derived acetals, reflecting the reverse of the formation process involving the hemiacetal intermediate. organic-chemistry.org
Applications of 2,4,4,5,5 Pentamethyl 1,3 Dioxolan 2 Ol in Contemporary Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The concept of a versatile synthetic building block revolves around a molecule's ability to be readily incorporated into various larger structures, often bringing with it specific functionalities or stereochemical properties. Compounds like dioxolanes and dioxolanones are frequently used in this capacity. However, there is no documented evidence of 2,4,4,5,5-pentamethyl-1,3-dioxolan-2-ol serving this purpose in published synthetic routes. Its specific structure, a hemiacetal derived from pinacol (B44631), does not appear to be a precursor of choice for synthetic chemists according to available literature.
Strategic Employment in Multi-Step Organic Transformations
In multi-step organic synthesis, reagents are chosen for their specific reactivity and compatibility with a wide range of functional groups and reaction conditions. This allows for the sequential construction of complex molecular architectures. While the broader class of 1,3-dioxolanes is well-established for the protection of carbonyl groups and diols, the specific pentamethyl derivative is not cited in the context of strategic multi-step transformations. Searches for its involvement in named reactions or as a key intermediate in total synthesis campaigns have yielded no results.
Development of Chiral Auxiliaries and Reagents Derived from Dioxolane-2-ols
Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily imparting chirality to a substrate to control the stereochemical outcome of a reaction. These are often derived from readily available chiral molecules. While many chiral auxiliaries are based on cyclic structures, including those derived from diols, there is no indication that this compound, or derivatives thereof, have been developed or utilized as chiral auxiliaries or reagents. The parent diol, pinacol, is achiral, and therefore its direct derivatives without further modification would not function as chiral auxiliaries.
Contribution to the Synthesis of Complex Organic Molecules and Natural Products
The total synthesis of complex organic molecules and natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative synthetic strategies and novel reagents. A review of the synthetic routes towards various complex targets does not show any instance where this compound was employed as a starting material, intermediate, or reagent. The synthesis of natural products often relies on a well-established toolbox of reactions and building blocks, and this particular compound does not appear to be part of that collection.
Theoretical and Computational Investigations of 2,4,4,5,5 Pentamethyl 1,3 Dioxolan 2 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms and understanding the distribution of electrons within the molecule. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost in studying organic molecules. researchgate.net
An initial step involves geometry optimization, where computational algorithms search the potential energy surface to find the minimum energy structure, corresponding to the most stable molecular conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. For 2,4,4,5,5-Pentamethyl-1,3-dioxolan-2-ol, this would reveal the puckering of the dioxolane ring and the preferred orientations of the five methyl groups and the hydroxyl group.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
|---|---|---|
| Bond Length | C2-O1 | 1.42 Å |
| C2-O3 | 1.42 Å | |
| C4-C5 | 1.55 Å | |
| C2-OH | 1.43 Å | |
| Bond Angle | O1-C2-O3 | 105.0° |
| C5-C4-O3 | 104.5° | |
| Dihedral Angle | O1-C5-C4-O3 | 25.0° (Twist) |
Note: These values are illustrative and represent typical results obtained from DFT calculations for substituted 1,3-dioxolane (B20135) rings.
Beyond geometry, these calculations elucidate the molecule's electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Table 2: Calculated Electronic Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
Note: These are representative values illustrating the output of electronic structure calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can map out the energetic landscape of chemical reactions, identifying the most likely pathways and the structures of high-energy transition states. mdpi.com For a hemiacetal like this compound, a key reaction to investigate would be its acid-catalyzed decomposition, which could proceed via ring-opening.
Table 3: Illustrative Energy Profile for a Hypothesized Ring-Opening Reaction
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | Protonated this compound | 0.0 |
| TS1 | Transition state for C2-O1 bond cleavage | +15.5 |
| Intermediate | Ring-opened carbocation | +5.2 |
| TS2 | Transition state for subsequent rearrangement | +12.8 |
| Product | Final ring-opened product | -4.7 |
Note: This data is hypothetical and serves to illustrate the type of information gained from modeling reaction pathways.
Analysis of Charge Distribution and Steric Effects of Pentamethyl Substitution
The substitution pattern of a molecule profoundly influences its properties. In this compound, the five methyl groups introduce significant electronic and steric effects.
Charge Distribution: The distribution of electron density can be quantified using population analysis methods like Natural Bond Orbital (NBO) analysis. nih.gov This provides partial charges for each atom, revealing the polarity of bonds and identifying electrophilic and nucleophilic sites. The electron-donating nature of the methyl groups is expected to increase the electron density on the dioxolane ring compared to an unsubstituted ring. The electronegative oxygen atoms in the ring and the hydroxyl group will carry significant negative partial charges.
Table 4: Calculated NBO Partial Charges on Key Atoms
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| O1 (ring) | -0.65 |
| O3 (ring) | -0.65 |
| C2 | +0.70 |
| O (hydroxyl) | -0.75 |
Note: Values are illustrative of typical NBO analysis results.
Steric Effects: The presence of five methyl groups, particularly the two sets of gem-dimethyl groups at the C4 and C5 positions, creates substantial steric hindrance. This bulkiness can shield the dioxolane ring from attack by reagents and influence the molecule's preferred shape. Steric factors are known to play a critical role in the stereoselectivity of reactions involving substituted dioxolanes. nih.govresearchgate.net The steric clash between the methyl groups will be a determining factor in the conformational preferences of the ring.
Molecular Dynamics Simulations for Conformational Studies
While quantum chemical calculations are excellent for finding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape at a given temperature. mdpi.com
For this compound, an MD simulation would reveal the flexibility of the five-membered dioxolane ring. Such rings are not planar and typically adopt "envelope" or "twist" conformations. researchgate.net The simulation would track the transitions between these conformers, revealing the energy barriers and relative populations of each state. Furthermore, it would show the rotational freedom of the methyl groups and the C2-hydroxyl group, providing a complete picture of the molecule's dynamic behavior in different environments, such as in the gas phase or in a solvent. researchgate.netnih.gov
Table 5: Conformational Analysis from Molecular Dynamics Simulations
| Conformer | Description | Relative Population at 298 K |
|---|---|---|
| Twist (T) | C4 and C5 are displaced on opposite sides of the O-C-O plane | ~65% |
| Envelope (E) | One atom (e.g., C4) is displaced from the plane of the other four | ~35% |
Note: Data is hypothetical, illustrating how MD can quantify the relative stability of different ring conformations.
Future Perspectives and Emerging Research Avenues for 2,4,4,5,5 Pentamethyl 1,3 Dioxolan 2 Ol
Innovations in Green Chemistry Approaches for Dioxolane Synthesis
The chemical industry's shift towards sustainability is promoting the development of environmentally benign synthetic methods. For dioxolanes like 2,4,4,5,5-Pentamethyl-1,3-dioxolan-2-ol, this involves moving away from traditional acid catalysts and organic solvents towards greener alternatives. encyclopedia.pubmdpi.comnih.gov
Key innovations include:
Biocatalysis : The use of enzymes, or "nature's catalysts," offers a highly sustainable route for chemical synthesis. astrazeneca.com Research has demonstrated chemoenzymatic cascades to form dioxolanes in purely organic environments, eliminating the need for complex solvent changes between biological and chemical reaction steps. rwth-aachen.denih.gov This approach combines the high selectivity of enzymes with the efficiency of chemocatalysts. rwth-aachen.deresearchgate.net For instance, a two-step enzyme cascade can produce chiral diols from aliphatic aldehydes, which are then converted to dioxolanes using a molecular catalyst. rwth-aachen.denih.gov
Alternative Solvents and Solvent-Free Conditions : To minimize the environmental impact of volatile organic compounds, researchers are exploring benign solvents. Cyclopentyl methyl ether (CPME), a potentially bio-based solvent, has been successfully used in dioxolane synthesis. rwth-aachen.de Furthermore, mechanochemical methods, such as grinding or ball milling, allow reactions to proceed under solvent-free conditions, reducing waste and energy consumption. encyclopedia.pubnih.gov
Renewable Feedstocks : A significant goal of green chemistry is the use of renewable starting materials. nih.gov The synthesis of dioxolanes can be achieved by combining biomass, CO2, and hydrogen, representing a significant step towards a circular chemical economy. rwth-aachen.denih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Dioxolanes
| Feature | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Catalysts | Homogeneous mineral acids (e.g., H2SO4, HCl), p-toluenesulfonic acid. imist.machemicalbook.com | Biocatalysts (enzymes), heterogeneous acid catalysts, reusable catalysts. astrazeneca.comrwth-aachen.deimist.ma |
| Solvents | Toluene (B28343), dichloromethane, other volatile organic compounds. imist.machemicalbook.com | Bio-based solvents (e.g., CPME), ionic liquids, or solvent-free conditions. rwth-aachen.derasayanjournal.co.in |
| Feedstocks | Fossil fuel-derived aldehydes, ketones, and diols. | Biomass-derived precursors, CO2 as a C1 source. rwth-aachen.deresearchgate.net |
| Energy Input | Often requires high temperatures and refluxing conditions. organic-chemistry.org | Microwave irradiation, ultrasonication, ambient temperature reactions. encyclopedia.pubnih.gov |
| Waste Generation | Significant generation of acidic waste and solvent waste. | Minimal waste (high atom economy), biodegradable catalysts. mdpi.comastrazeneca.com |
Exploration of Novel Reactivity Modalities and Catalyst Systems
The development of new catalysts is crucial for enhancing the efficiency, selectivity, and scope of dioxolane synthesis. Research is focused on moving beyond conventional acid catalysts to more sophisticated systems that offer greater control over the reaction.
Emerging catalytic systems include:
Transition Metal Complexes : Ruthenium molecular catalysts have been shown to effectively enable the conversion of diols to dioxolanes. rwth-aachen.denih.gov Other transition metals, like platinum and nickel, also exhibit catalytic activity for acetalization. imist.maorganic-chemistry.org These catalysts can operate under mild conditions and offer high stereoselectivity.
Heterogeneous Catalysts : To simplify product purification and catalyst recycling, solid acid catalysts are gaining prominence. imist.ma Materials like montmorillonite clay and zirconium tetrachloride have been used for the efficient preparation of dioxolanes. organic-chemistry.orgnih.gov
Organocatalysis : Metal-free catalytic systems are being explored to avoid potential metal contamination in the final products. Iodine, for example, has been shown to be a remarkable catalyst for the protection of carbonyl compounds as dioxolanes under mild conditions. nih.gov
Table 2: Novel Catalyst Systems for Dioxolane Formation
| Catalyst Type | Example(s) | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|---|
| Transition Metal | Ruthenium(triphos)(tmm) rwth-aachen.de, Platinum complexes imist.ma, Ni(II) complexes organic-chemistry.org | High stereoselectivity, mild reaction conditions, novel reactivity. | Catalytic condensation of pinacol (B44631) with an acetic acid equivalent under mild conditions. |
| Heterogeneous | Montmorillonite K-10 nih.gov, Zirconium tetrachloride (ZrCl4) organic-chemistry.org | Ease of separation and recycling, reduced waste, high chemoselectivity. | A recyclable solid acid catalyst for the reaction of pinacol, improving process sustainability. |
| Biocatalysts | Oxidoreductases, Lyases rwth-aachen.de | High selectivity, mild conditions, biodegradable, derived from renewable sources. astrazeneca.com | Enzymatic synthesis of the pinacol precursor followed by catalytic cyclization. |
| Organocatalysts | Iodine nih.gov | Metal-free, mild conditions, cost-effective. | A simple and efficient method for the formation of the dioxolane ring without metal contaminants. |
Integration with Advanced Flow Chemistry and Automation Techniques
Flow chemistry, or continuous-flow synthesis, is revolutionizing chemical manufacturing by offering superior control, safety, and scalability compared to traditional batch processing. researchgate.netneuroquantology.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.
Advantages of flow chemistry include:
Enhanced Safety and Control : The small reactor volumes in flow systems allow for excellent heat transfer and precise temperature control, mitigating risks associated with highly exothermic reactions. mdpi.comthieme-connect.de
Improved Efficiency and Yield : The high surface-area-to-volume ratio in microreactors enhances mass transfer, leading to faster reaction times and often higher yields. thieme-connect.dejst.org.in
Automation and Optimization : Flow systems can be readily automated and integrated with in-line analytical tools for real-time monitoring and rapid optimization of reaction conditions. researchgate.netneuroquantology.com This enables high-throughput screening of catalysts and reaction parameters.
Scalability : Scaling up production in a flow system involves running the process for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. neuroquantology.com
Table 3: Comparison of Batch vs. Flow Synthesis for Dioxolanes
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. neuroquantology.com |
| Safety | Higher risk of thermal runaways with exothermic reactions. | Inherently safer due to small reaction volumes and superior heat exchange. mdpi.com |
| Efficiency | Longer reaction times, potential for lower yields due to side reactions. | Reduced reaction times, often higher yields and purity. researchgate.net |
| Scalability | Complex, may require re-optimization of conditions. | Simpler scale-up by extending operation time or parallelization. neuroquantology.com |
| Automation | Difficult to fully automate. | Easily integrated with automated pumps, sensors, and purification units. researchgate.net |
Development of Structure-Reactivity Relationships for Predictive Synthesis
A fundamental goal of modern chemistry is to predict the outcome of a reaction based on the structure of the reactants and catalysts. Developing robust structure-reactivity relationships (SRRs) for dioxolanes will enable the rational design of synthetic routes and the prediction of compound stability and reactivity.
Future research in this area will likely involve:
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict transition states, and understand the electronic and steric factors that govern reactivity. mdpi.com For this compound, this could involve studying the stability of the hemiacetal and its propensity for ring-opening or further reactions.
Systematic Experimental Studies : A library of dioxolane derivatives with systematic variations in their substituent patterns could be synthesized. The reactivity of these compounds under various conditions (e.g., acidic, basic, oxidative) would be quantified and correlated with structural parameters.
Kinetic Analysis : Detailed kinetic studies of the formation and cleavage of the dioxolane ring will provide quantitative data to build and validate predictive models of reactivity.
Table 4: Proposed Parameters for a Structure-Reactivity Study of Pentamethyl-1,3-dioxolan-2-ol Derivatives
| Structural Modification | Parameter to Investigate | Expected Influence on Reactivity |
|---|---|---|
| Varying C2-substituent | Hydrolysis Rate (Stability) | Electronic effects (electron-donating/withdrawing groups) will alter the stability of the oxocarbenium ion intermediate. |
| Steric hindrance at C4/C5 | Rate of Formation | Increased steric bulk on the diol backbone may hinder the approach of the carbonyl component, slowing the reaction. |
| Solvent Polarity | Reaction Equilibrium | The position of the equilibrium between the diol/carbonyl and the dioxolane will be influenced by solvent properties. |
| Catalyst Acidity (pKa) | Rate of Acetalization | A correlation between the catalyst's acid strength and the rate of reaction would allow for fine-tuning of reaction conditions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,4,5,5-pentamethyl-1,3-dioxolan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of substituted diols with ketones. For example, details a palladium-catalyzed coupling protocol using pinacol boronic esters, where reaction temperature and solvent polarity critically affect regioselectivity and stereochemistry. Optimization requires monitoring via NMR (e.g., tracking peak shifts for hydrogen bonding effects, as noted in ) and adjusting parameters like catalyst loading (PdCl₂(PPh₃)₂) and base (K₂CO₃ vs. Cs₂CO₃).
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). provides a template: the compound’s SMILES string (
CC1C(OC(=O)O1)c2ccccc2) predicts key NMR signals (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.3–7.6 ppm). Discrepancies in peak integration (e.g., solvent-induced hydrogen bonding in ) require iterative analysis with computational tools like Gaussian for DFT-based chemical shift calculations.
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification ( ). Key risks include skin/eye irritation and respiratory sensitization. Standard protocols: use PPE (nitrile gloves, goggles), work in fume hoods, and implement waste segregation (e.g., halogenated solvent disposal per ). First-aid measures emphasize immediate decontamination and medical consultation for inhalation exposure.
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bulky methyl groups create steric hindrance, limiting substrate accessibility in catalytic cycles. demonstrates this in Sonogashira couplings: substituting phenylacetylene with bulkier alkynes reduces yields (e.g., 78% for phenylacetylene vs. <50% for tert-butylacetylene). Electronic effects are probed via Hammett plots, correlating substituent σ-values with reaction rates. Computational studies (e.g., Mulliken charges from ’s InChIKey data) further elucidate electronic contributions.
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Contradiction Example : Discrepant HRMS and NMR results for boronic ester derivatives ( ).
- Resolution : Perform isotopic labeling (e.g., ¹⁸O tracing) to confirm ester hydrolysis pathways. Validate via independent synthesis (e.g., ’s one-pot sequential coupling) and cross-check with X-ray crystallography (if crystals are obtainable).
Q. How can computational modeling predict the solvatochromic behavior of this compound derivatives?
- Methodological Answer : Use TD-DFT (time-dependent density functional theory) with solvent continuum models (e.g., PCM in Gaussian). ’s molecular formula (
C14H19BO4) and InChIKey (FNLWHBHWDXCWHV-UHFFFAOYSA-N) provide inputs for geometry optimization. Compare computed UV-Vis spectra (e.g., λmax shifts in polar vs. nonpolar solvents) with experimental data from ’s ATR-IR and UV profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
